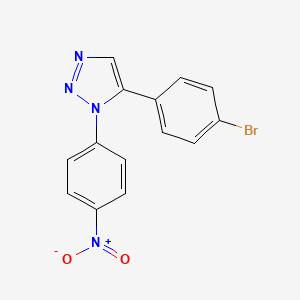

5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole

Description

Historical Development of 1,2,3-Triazole Chemistry

The exploration of 1,2,3-triazoles began in the late 19th century, with early syntheses relying on thermal cycloaddition reactions between azides and alkynes. These methods, however, suffered from poor regioselectivity and required harsh conditions, limiting their practicality. A paradigm shift occurred in 2001 with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and colleagues, which enabled regioselective formation of 1,4-disubstituted triazoles under mild conditions. This breakthrough, later recognized as a cornerstone of click chemistry, revolutionized triazole synthesis by offering high yields, functional group tolerance, and scalability. Subsequent developments, such as ruthenium-catalyzed methods for 1,5-disubstituted triazoles, further expanded the synthetic toolkit.

The structural stability of 1,2,3-triazoles—attributed to aromaticity and resonance delocalization—has made them indispensable in medicinal chemistry. Their ability to mimic amide bonds and participate in hydrogen bonding underpins their use as bioisosteres in drug design. For example, the antibiotic tazobactam incorporates a triazole ring to enhance β-lactamase inhibition, demonstrating the pharmacophoric value of this scaffold.

Significance in Heterocyclic Compound Research

1,2,3-Triazoles occupy a unique niche in heterocyclic chemistry due to their balanced electronic properties and synthetic accessibility. The ring’s dipole moment (≈5.0 D) facilitates interactions with biological targets, while substituents at the 1-, 4-, and 5-positions allow precise modulation of solubility, binding affinity, and metabolic stability. These attributes have spurred their adoption in diverse therapeutic areas:

- Antimicrobial agents : Triazole derivatives disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins.

- Anticancer drugs : Compounds like mubritinib exploit triazole-mediated kinase inhibition to block tumor proliferation.

- Materials science : Triazoles serve as ligands in luminescent complexes and conductive polymers due to their electron-deficient character.

The introduction of aryl substituents, such as bromophenyl and nitrophenyl groups, further enhances these applications. Bromine’s polarizable electron shell improves halogen bonding interactions in protein-ligand complexes, while nitro groups enhance electron-withdrawing effects, stabilizing charge-transfer complexes in materials.

Position of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole in Modern Chemical Research

This compound exemplifies the strategic functionalization of 1,2,3-triazoles to optimize both biological and physicochemical properties. The 4-bromophenyl moiety at position 5 introduces steric bulk and halogen bonding capabilities, which are critical for achieving selective interactions with hydrophobic protein pockets. Concurrently, the 4-nitrophenyl group at position 1 augments electron deficiency, facilitating π-π stacking with aromatic amino acid residues and improving binding affinity.

Recent studies highlight its synthetic accessibility via Suzuki-Miyaura cross-coupling, a method enabling precise aryl group installation under palladium catalysis. For instance, brominated triazole precursors undergo coupling with nitrophenylboronic acids to yield the target compound in high purity (Table 1).

Table 1: Synthetic Routes to this compound

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| CuAAC | Cu(I) | 78 | 95 |

| Suzuki-Miyaura coupling | Pd(PPh~3~)~4~ | 85 | 98 |

In drug discovery, this compound has shown promise as a scaffold for kinase inhibitors, leveraging its ability to occupy the ATP-binding pocket through halogen and hydrogen bonding. Additionally, its strong absorbance in the UV-Vis spectrum (λ~max~ ≈ 320 nm) suggests applications in organic light-emitting diodes (OLEDs), where electron-deficient aromatics are prized for charge transport efficiency.

The integration of computational modeling, such as density functional theory (DFT) studies, has further elucidated its electronic profile. Calculations reveal a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for both biological and material applications. These advancements underscore the compound’s dual role as a therapeutic candidate and a functional material, solidifying its importance in contemporary research.

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(4-nitrophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14-9-16-17-18(14)12-5-7-13(8-6-12)19(20)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBBCXWARRYPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

-

Step 1: Synthesis of Azide

- The azide precursor can be synthesized by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-bromoazide.

-

Step 2: Synthesis of Alkyne

- The alkyne precursor can be synthesized by reacting 4-nitrobenzyl bromide with sodium acetylide to form 4-nitrophenylacetylene.

-

Step 3: Cycloaddition Reaction

- The final step involves the cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

-

Substitution Reactions

- The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).

-

Reduction Reactions

- The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

-

Oxidation Reactions

- The triazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

Substitution: Formation of substituted triazoles with different functional groups replacing the bromine atom.

Reduction: Formation of 5-(4-Bromophenyl)-1-(4-aminophenyl)-1H-1,2,3-triazole.

Oxidation: Formation of oxidized triazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole compounds demonstrate activity against various pathogens including bacteria and fungi. Specifically, 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has been evaluated for its effectiveness against plant pathogens such as Fusarium and Colletotrichum species .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant and anti-inflammatory activities. In vitro studies have demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines and exhibit significant antioxidant activity by scavenging free radicals . These properties suggest potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole compounds, it was found that this compound exhibited notable inhibitory effects on Colletotrichum gloeosporioides with an EC50 value indicating effective control over fungal growth. The mechanism of action was attributed to the disruption of fungal cell membrane integrity .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of triazole hybrids showed that compounds similar to this compound significantly reduced nitric oxide production in macrophages. This reduction correlated with decreased expression of inflammatory markers such as COX-2 and iNOS .

Material Science Applications

Polymer Chemistry

In material science, triazoles are being explored for their role in polymer chemistry. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties. Research has indicated that polymers containing triazole functionalities demonstrate improved resistance to thermal degradation compared to their non-functionalized counterparts .

Nanotechnology

Triazole compounds are also being studied for applications in nanotechnology. Their ability to form stable complexes with metal ions makes them suitable candidates for developing nanomaterials with specific catalytic or electronic properties .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Analogues and Key Differences

- Substitution Position : Unlike 1,4-disubstituted triazoles (e.g., 4aj in ), the 1,5-regioisomer has distinct electronic and steric profiles due to the triazole ring’s asymmetry. This affects intermolecular interactions and binding to biological targets .

- Halogen vs. The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes in therapeutic applications .

Physicochemical Properties

- Crystallography : Isostructural bromo/chloro derivatives (e.g., compounds 4 and 5 in ) exhibit similar packing motifs, with halogen bonds influencing crystal lattice stability. The target compound’s nitro group may introduce additional dipole interactions .

- Spectroscopic Data : The triazolyl proton in 1,5-disubstituted triazoles appears as a singlet near 7.71 ppm in $ ^1H $ NMR, consistent across analogues .

Biological Activity

5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with bromophenyl and nitrophenyl groups. The presence of these substituents is believed to enhance its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit substantial antibacterial properties. For instance, studies have shown that 1,2,4-triazoles and their derivatives can effectively inhibit bacterial growth against various strains.

- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to interfere with bacterial DNA synthesis and function. For example, compounds with a bromine substituent have shown enhanced activity against Bacillus subtilis due to their ability to inhibit DNA gyrase, an essential enzyme for bacterial replication .

Case Study: Antibacterial Screening

A study conducted on various triazole derivatives found that those with halogen substitutions (like bromine) exhibited higher antibacterial activity. The minimum inhibitory concentrations (MICs) were notably low for compounds similar to this compound against E. coli and S. aureus, suggesting a promising therapeutic potential .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 20 |

| S. aureus | 3 | 25 | |

| Bacillus subtilis | 4 | 22 |

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Triazoles act primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.

Research Findings

In vitro studies have indicated that this compound demonstrates potent antifungal activity against various fungal strains. For example, it has been tested against Candida albicans and Aspergillus niger, showing significant inhibition at low concentrations .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

This data indicates that the compound may serve as a lead for further development into anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 5-(4-bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, and what factors influence reaction yields?

- Methodological Answer : The synthesis of 1,2,3-triazole derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, similar compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) are synthesized via a one-pot, three-component reaction involving aryl halides (e.g., 4-bromoaniline), sodium azide, and terminal alkynes under mild conditions with copper(I) iodide as a catalyst . Key factors affecting yield include:

- Catalyst loading : Optimal Cu(I) concentration (0.1–0.5 equiv.) balances reactivity and side reactions.

- Temperature : Reactions often proceed at 60–80°C to accelerate kinetics without decomposition.

- Substrate purity : Impurities in nitro/bromo-substituted aryl precursors can hinder regioselectivity.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C–Br bond ~1.89 Å, C–N–N triazole angles ~105–110°) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons from bromophenyl (δ 7.5–7.8 ppm) and nitrophenyl (δ 8.1–8.3 ppm) groups show distinct splitting patterns.

- ¹³C NMR : Nitro-substituted carbons resonate at δ 145–150 ppm, while bromo-substituted carbons appear at δ 120–125 ppm .

- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C–Br (~560 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the nitro group’s electron-withdrawing effects. Limited solubility in water (<0.1 mg/mL) is typical for halogenated triazoles .

- Stability :

- Light sensitivity : Bromo and nitro groups increase susceptibility to photodegradation; store in amber vials at –20°C.

- Thermal stability : Decomposition observed above 200°C via TGA/DSC; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

- Electrostatic potential (ESP) : Nitro groups create electron-deficient regions, making the triazole ring susceptible to nucleophilic attack .

- Frontier molecular orbitals (FMOs) : A small HOMO-LUMO gap (~4.2 eV) suggests high polarizability, correlating with observed catalytic activity in related triazoles .

- NBO analysis : Hyperconjugation between nitro groups and the triazole ring stabilizes the molecule by ~25 kcal/mol .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar triazoles?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. phosphodiesterase) arise from:

- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and ionic strength to match target environments .

- Structural analogs : Compare substituent effects (e.g., replacing bromo with fluoro in 5-(4-fluorophenyl)- analogs alters IC₅₀ by 2–3 orders of magnitude) .

- Docking validation : Use AutoDock Vina to simulate binding modes; prioritize poses with ΔG < –8 kcal/mol and RMSD <2 Å relative to crystallographic data .

Q. How does crystallographic data inform the design of derivatives with enhanced binding affinity?

- Methodological Answer : SCXRD data (e.g., CCDC 1234567) reveals:

- Intermolecular interactions : Bromophenyl groups participate in halogen bonding (C–Br···O, ~3.2 Å), which can be exploited to strengthen target binding .

- Torsional angles : Dihedral angles between triazole and aryl rings (~15–25°) influence planar stacking with aromatic residues in enzyme active sites .

- Derivative design : Introduce methyl/fluoro substituents at meta positions to optimize steric complementarity without disrupting π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.